3-(2-Chlorophenyl)chromen-2-one
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Overview
Description
3-(2-Chlorophenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromenones. It is characterized by the presence of a chlorophenyl group attached to the chromenone core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)chromen-2-one typically involves the reaction of salicylaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a condensation mechanism, forming the chromenone core with the chlorophenyl substituent. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Pyridine or other bases to facilitate the condensation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Including recrystallization or chromatography to obtain high-purity product
Quality control: Analytical techniques such as HPLC or NMR to verify the compound’s purity and structure
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate
Reduction: Reduction of the chromenone core to dihydrochromenones using reducing agents like sodium borohydride
Substitution: Electrophilic substitution reactions on the chlorophenyl ring, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of dihydrochromenones
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-(2-Chlorophenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular processes
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
3-(2-Chlorophenyl)chromen-2-one can be compared with other similar compounds, such as:
3-(2-Bromoacetyl)-2H-chromen-2-one: Similar chromenone core but with a bromoacetyl substituent
3-(2-Phenylamino)thiazol-4-yl)-2H-chromen-2-one: Contains a thiazole ring fused to the chromenone core
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Features an oxadiazole ring attached to the chromenone core
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJRAGZSWYBHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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